REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([F:26])=[CH:4][C:5]([F:25])=[C:6]([N:8]2[C:17]3[C:12](=[CH:13][C:14]([F:20])=[C:15](F)[C:16]=3[CH3:18])[C:11](=[O:21])[C:10]([C:22]([OH:24])=[O:23])=[CH:9]2)[CH:7]=1.[CH2:27]([CH2:29][NH2:30])[OH:28].CN1CCCC1>N1C=CC=CC=1>[NH2:1][C:2]1[C:3]([F:26])=[CH:4][C:5]([F:25])=[C:6]([N:8]2[C:17]3[C:12](=[CH:13][C:14]([F:20])=[C:15]([NH:30][CH2:29][CH2:27][OH:28])[C:16]=3[CH3:18])[C:11](=[O:21])[C:10]([C:22]([OH:24])=[O:23])=[CH:9]2)[CH:7]=1
|
Name
|
1-(5-Amino-2,4-difluorophenyl)-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
NC=1C(=CC(=C(C1)N1C=C(C(C2=CC(=C(C(=C12)C)F)F)=O)C(=O)O)F)F
|
Name
|
|
Quantity
|
410 mg
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
170 mg
|
Type
|
reactant
|
Smiles
|
CN1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 90° C. for 71 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
A process of adding ethanol (1.5 ml) to the residue and then concentrating the mixture under reduced pressure
|
Type
|
ADDITION
|
Details
|
Ethanol (0.5 ml) was added to
|
Type
|
CONCENTRATION
|
Details
|
a concentrate of a fraction
|
Type
|
ADDITION
|
Details
|
containing a main product
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature
|
Type
|
CUSTOM
|
Details
|
Deposits formed
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethanol and diisopropyl ether in that order
|
Reaction Time |
71 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC(=C(C1)N1C=C(C(C2=CC(=C(C(=C12)C)NCCO)F)=O)C(=O)O)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62 mg | |
YIELD: CALCULATEDPERCENTYIELD | 11.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |